TRPA1 Antagonist Potency: 3‑Aminopropyl Cinnamamide Achieves Nanomolar IC₅₀, Whereas 4‑Aminobutyl Analog Shows Micromolar Activity
The target compound (free base form, N‑(3‑aminopropyl)cinnamamide) inhibits human TRPA1 with an IC₅₀ of 64 nM in a calcium‑influx assay in HEK293 cells [1]. In contrast, the four‑carbon linker analog N‑(4‑aminobutyl)cinnamamide displays an IC₅₀ of 3090 nM (3.09 µM) in a comparable CHO‑TREX cellular assay [2]. The 48‑fold difference in potency underscores the critical impact of the aminopropyl spacer length on TRPA1 antagonism.
| Evidence Dimension | TRPA1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 64 nM |
| Comparator Or Baseline | N‑(4‑aminobutyl)cinnamamide; IC₅₀ = 3090 nM |
| Quantified Difference | 48‑fold lower IC₅₀ (64 nM vs 3090 nM) |
| Conditions | Human TRPA1 expressed in HEK293 cells (target compound) vs CHO‑TREX cells (comparator); cinnamaldehyde‑induced Ca²⁺ influx readout |
Why This Matters
Investigators requiring sub‑100 nM TRPA1 antagonism cannot substitute the 4‑aminobutyl derivative; the 3‑aminopropyl chain is essential for nanomolar activity.
- [1] BindingDB. Entry BDBM50263527 (CHEMBL4087767). IC₅₀ = 64 nM; inhibition of human TRPA1 in HEK293 cells. Accessed 2026. View Source
- [2] BindingDB. Entry BDBM50022318 (CHEMBL3298252). IC₅₀ = 3090 nM; antagonist activity at human TRPA1 in CHO‑TREX cells. Accessed 2026. View Source
